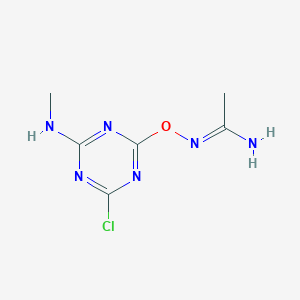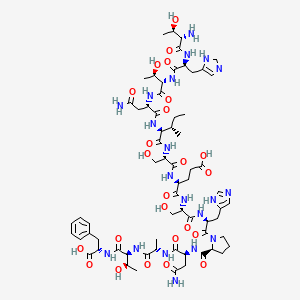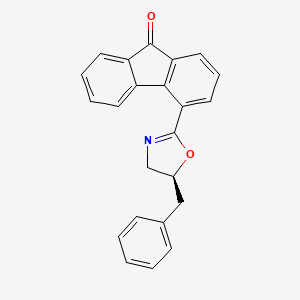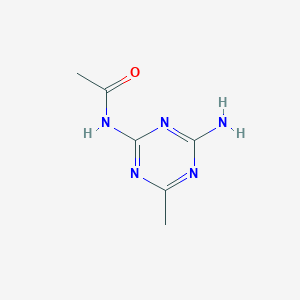
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 4-amino-6-methyl-1,3,5-triazine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution with acetamide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-methyl-1,3,5-triazine: A precursor in the synthesis of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide.
2-amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar chemical properties.
4,6-diamino-1,3,5-triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound stands out due to its unique combination of an amino group and an acetamide group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
30355-53-4 |
|---|---|
Molecular Formula |
C6H9N5O |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C6H9N5O/c1-3-8-5(7)11-6(9-3)10-4(2)12/h1-2H3,(H3,7,8,9,10,11,12) |
InChI Key |
OZSLDBXXATUPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


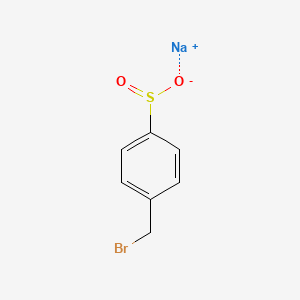



![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
